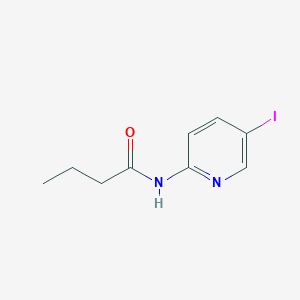![molecular formula C21H20ClN3O3 B244052 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B244052.png)
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide, commonly known as BFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BFA belongs to the class of benzofuran carboxamide compounds and has been found to exhibit a wide range of biological activities, including antitumor and anti-inflammatory effects.
Wirkmechanismus
BFA exerts its antitumor effects by inhibiting the activity of the proteasome, a large protein complex that plays a critical role in the degradation of intracellular proteins. BFA binds to the active site of the proteasome and prevents the degradation of proteins that regulate cell growth and survival, leading to the accumulation of these proteins and ultimately inducing cell death.
Biochemical and Physiological Effects
BFA has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. BFA also inhibits the NF-κB pathway, which plays a critical role in inflammation and cell survival. In addition, BFA has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
BFA has several advantages for use in laboratory experiments. It exhibits potent antitumor activity against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and survival. BFA also has a well-defined mechanism of action, making it a valuable tool for studying the proteasome and its role in cancer biology. However, BFA has some limitations for use in laboratory experiments, including its low solubility in water and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for research on BFA. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of BFA. Another area of research is the combination of BFA with other anticancer agents to enhance its antitumor activity and reduce its toxicity. Additionally, further studies are needed to investigate the potential therapeutic applications of BFA in other diseases, such as inflammation and autoimmune disorders.
Synthesemethoden
The synthesis of BFA involves the reaction of 4-(4-acetylpiperazin-1-yl)-3-chlorobenzoic acid with 2-amino benzofuran in the presence of a coupling agent. The resulting compound is then acetylated to form BFA.
Wissenschaftliche Forschungsanwendungen
BFA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. BFA has also been found to exhibit anti-inflammatory, anti-angiogenic, and anti-metastatic effects.
Eigenschaften
Molekularformel |
C21H20ClN3O3 |
|---|---|
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3/c1-14(26)24-8-10-25(11-9-24)18-7-6-16(13-17(18)22)23-21(27)20-12-15-4-2-3-5-19(15)28-20/h2-7,12-13H,8-11H2,1H3,(H,23,27) |
InChI-Schlüssel |
QUIURVJHONHGJW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B243969.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide](/img/structure/B243971.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B243975.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide](/img/structure/B243978.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243979.png)
![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243983.png)

![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)